Methyl 3-butyrylbenzoate
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Overview
Description
Methyl 3-butyrylbenzoate is an organic compound belonging to the ester family. It is characterized by a benzene ring connected to an ester functional group and a butyryl group at the meta position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-butyrylbenzoate can be synthesized through the esterification of 3-butyrylbenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in achieving efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-butyrylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly employed.
Major Products Formed
Oxidation: 3-butyrylbenzoic acid.
Reduction: 3-butyrylbenzyl alcohol.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Methyl 3-butyrylbenzoate finds applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of methyl 3-butyrylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The benzene ring allows for potential interactions with aromatic receptors and enzymes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a benzene ring and a methyl ester group.
Ethyl benzoate: Similar structure with an ethyl ester group instead of a methyl ester.
Propyl benzoate: Contains a propyl ester group.
Uniqueness
Methyl 3-butyrylbenzoate is unique due to the presence of the butyryl group at the meta position, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-butanoylbenzoate |
InChI |
InChI=1S/C12H14O3/c1-3-5-11(13)9-6-4-7-10(8-9)12(14)15-2/h4,6-8H,3,5H2,1-2H3 |
InChI Key |
HQXUVMDKXHAWMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)C(=O)OC |
Origin of Product |
United States |
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